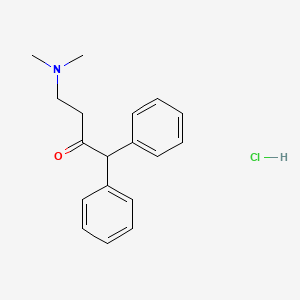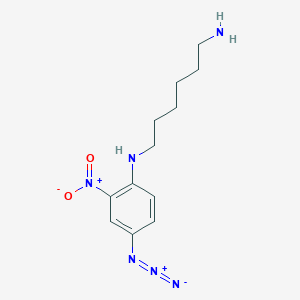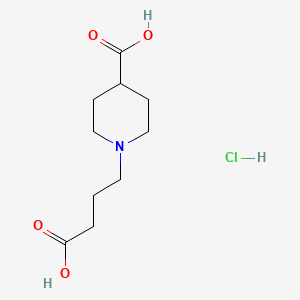
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with carboxypropyl and carboxylic acid groups, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylating agents. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with 3-bromopropionic acid under basic conditions to introduce the carboxypropyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl), are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methylpiperidine-4-carboxylic acid;hydrochloride: Similar in structure but with a methyl group instead of a carboxypropyl group.
1-Carbamoyl-piperidine-4-carboxylic acid: Contains a carbamoyl group instead of a carboxypropyl group.
Uniqueness: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxypropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
63618-28-0 |
|---|---|
Formule moléculaire |
C10H18ClNO4 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
1-(3-carboxypropyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c12-9(13)2-1-5-11-6-3-8(4-7-11)10(14)15;/h8H,1-7H2,(H,12,13)(H,14,15);1H |
Clé InChI |
TXBOVUCKTRWVFR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)CCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



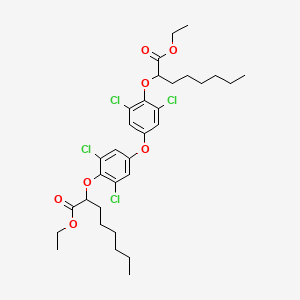
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
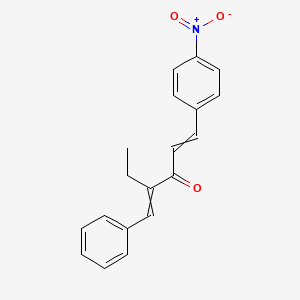
-lambda~5~-phosphane](/img/structure/B14499581.png)
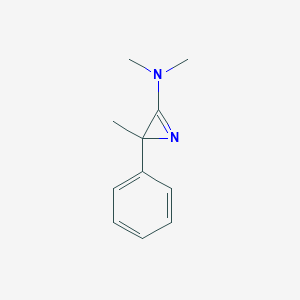
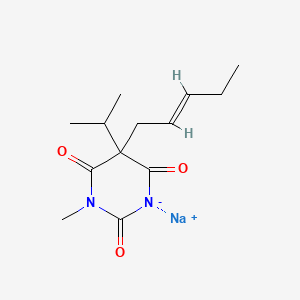
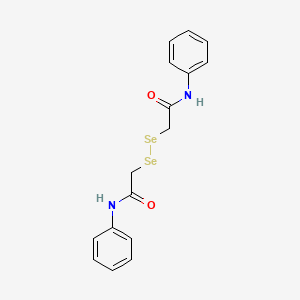
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
